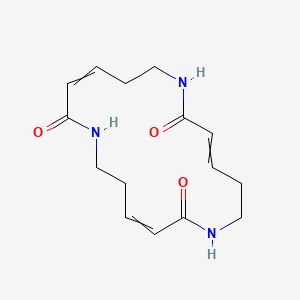
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is a complex organic compound with the molecular formula C15H21N3O3. It is characterized by its unique triazacyclic structure, which includes three nitrogen atoms and three carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of a triamine with a triketone under acidic or basic conditions to facilitate cyclization and formation of the triazacyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The nitrogen atoms in the triazacyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazacyclic ketones, while reduction can produce triazacyclic alcohols or amines .
Aplicaciones Científicas De Investigación
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazacyclic structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, the compound can form stable complexes with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,7,13-Trioxacyclooctadeca-3,9,15-triene-2,8,14-trione: Similar in structure but contains oxygen atoms instead of nitrogen.
Cyclododecatriene: A simpler cyclic triene with no nitrogen atoms, used as a precursor in the production of nylon-12.
Uniqueness
1,7,13-Triazacyclooctadeca-3,9,15-triene-2,8,14-trione is unique due to its triazacyclic structure, which imparts distinct chemical and biological properties. The presence of nitrogen atoms in the ring enhances its ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to similar compounds .
Propiedades
Número CAS |
405510-17-0 |
|---|---|
Fórmula molecular |
C15H21N3O3 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
1,7,13-triazacyclooctadeca-3,9,15-triene-2,8,14-trione |
InChI |
InChI=1S/C15H21N3O3/c19-13-7-1-4-10-16-14(20)8-3-6-12-18-15(21)9-2-5-11-17-13/h1-3,7-9H,4-6,10-12H2,(H,16,20)(H,17,19)(H,18,21) |
Clave InChI |
YTTBNXFUXNDHKV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C=CCCNC(=O)C=CCCNC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















